N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]thiazole moiety, a pyridinylmethyl group, and an ethyl chain. Its structure integrates multiple pharmacophores, including the benzo[d]thiazole ring (known for antimicrobial and antitumor activity) and the pyridine-pyrazole system (common in kinase inhibitors and receptor modulators). Thus, comparisons must rely on structurally analogous compounds discussed in the literature.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-3-25-10-8-15(24-25)19(27)26(12-13-5-4-9-22-11-13)20-23-17-16(28-2)7-6-14(21)18(17)29-20/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSNPMLJCQROEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 7-chloro-4-methoxybenzo[d]thiazole.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone.
Coupling reactions: The benzo[d]thiazole core and the pyrazole ring are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Introduction of the pyridine moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with pyrazole-carboxamide derivatives, such as:
Key Structural Distinctions :
- Benzo[d]thiazole vs. Pyrazolo[3,4-b]pyridine : The target compound’s benzo[d]thiazole ring (electron-withdrawing Cl and OMe groups) contrasts with the pyrazolo[3,4-b]pyridine core in , which may enhance π-π stacking interactions in receptor binding.
- Substitution Patterns : The ethyl-pyridin-3-ylmethyl dual substitution on the pyrazole nitrogen is unique compared to simpler amine or carboxamide substituents in analogues .
Insights :
- Low yields (e.g., 17.9% in ) are common for multi-step pyrazole syntheses due to steric hindrance and competing side reactions.
- The target compound’s synthesis would likely require optimized coupling conditions for the bulky benzo[d]thiazole and pyridinylmethyl groups.
Physicochemical and Pharmacological Properties
Limited data exist for the target compound, but trends from analogues suggest:
- Solubility : Carboxamide derivatives (e.g., ) generally exhibit moderate aqueous solubility, but the target’s hydrophobic benzo[d]thiazole could reduce this property.
- Bioactivity : Pyridinyl-pyrazoles in are often explored as kinase inhibitors or antimicrobial agents. The benzo[d]thiazole moiety in the target compound may confer distinct target selectivity.
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound with significant potential in pharmacological applications, particularly in anti-inflammatory and anticancer activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C20H22ClN5O2S
- Molecular Weight : 425.93 g/mol
- IUPAC Name : N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
This structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes : Studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. The compound demonstrated an IC50 value comparable to established anti-inflammatory agents like diclofenac .
- Carrageenan-Induced Edema Model : In vivo studies using carrageenan-induced paw edema models revealed that similar compounds significantly reduced swelling, indicating strong anti-inflammatory activity .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : Research on related pyrazole derivatives showed promising results against various cancer cell lines, including MDA-MB 231 and HCT116. Compounds in this class exhibited IC50 values ranging from 80 to 200 nM, indicating potent cytotoxic effects .
- Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division, thereby inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
